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This guide provides an objective comparison of the in vivo physiological effects of two

disaccharide carbohydrates: Isomaltulose and maltose. While both are composed of glucose

units, their distinct glycosidic bonds—an α-1,6 linkage in Isomaltulose versus an α-1,4 linkage

in maltose—result in significantly different metabolic responses.

This document synthesizes data from multiple in vivo human studies to elucidate these

differences, focusing on glycemic and insulinemic responses, gut hormone secretion, and

substrate oxidation. Although direct comparative in vivo human trials focusing specifically on

maltose are less common in recent literature, extensive data from studies comparing

Isomaltulose to other high-glycemic index (GI) carbohydrates like sucrose and maltodextrin

provide a robust framework for understanding these effects. The rate of hydrolysis for

Isomaltulose is known to be significantly slower than that of maltose[1].

Glycemic and Insulinemic Response
The most pronounced difference between Isomaltulose and rapidly digestible carbohydrates

like maltose lies in their impact on postprandial blood glucose and insulin levels. Isomaltulose

is characterized by its slow yet complete hydrolysis and absorption in the small intestine[1].

This results in a lower, slower, and more sustained glucose release into the bloodstream.
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Numerous studies have consistently demonstrated that Isomaltulose ingestion leads to a

significantly lower and delayed peak in blood glucose concentration compared to high-GI

sugars.[2][3][4][5] In a study involving adults with type 2 diabetes, the mean peak blood

glucose concentration after consuming 50g of Isomaltulose was 20% lower than after

consuming an equivalent amount of sucrose[4][5]. This attenuated glycemic response directly

translates to a reduced demand for insulin. The same study observed that insulin secretion was

55% lower with Isomaltulose compared to sucrose[4][5]. This blunted insulinemic response is a

key characteristic, with plasma insulin levels reported to be 30-50% lower after an Isomaltulose

bolus compared to a sucrose bolus[3].

Table 1: Comparative Glycemic and Insulinemic Effects

Parameter Isomaltulose

Maltose / High-GI
Comparators
(Sucrose,
Maltodextrin)

Key Findings

Glycemic Index (GI) 32 (Low)[2]
~105 (Maltose), 68

(Sucrose)[2]

Isomaltulose is a low-

GI carbohydrate, while

maltose is high-GI.

Peak Blood Glucose

Lower and delayed

peak.[3] 20-52% lower

than

sucrose/maltodextrin

in the first 60 mins.[3]

High, rapid peak.

Slower digestion of

Isomaltulose leads to

a blunted glycemic

spike.[6]

Peak Insulin

Response

Significantly lower. 30-

50% lower than

sucrose.[3] 55% lower

in one study on T2D

subjects.[4][5]

High, rapid peak.

Reduced glucose

spike requires less

insulin secretion.

Glucose Absorption

Slow and sustained

over a longer period.

[3]

Rapid and complete.

The α-1,6 bond in

Isomaltulose is

hydrolyzed more

slowly.[7]
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Gut Hormone (Incretin) Secretion
The differential rate of digestion also influences the secretion of incretin hormones, which play

a crucial role in glucose homeostasis. The two primary incretins are Glucagon-Like Peptide-1

(GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).

Studies have shown that Isomaltulose consumption leads to a distinct incretin release profile

compared to sucrose. Ingestion of Isomaltulose results in a lower GIP response but a more

rapid and sustained release of GLP-1.[4][5] In contrast, sucrose triggers a sharp, high GIP peak

shortly after ingestion[4][5]. This is significant because while both hormones enhance insulin

secretion, GIP has been suggested to have less favorable metabolic effects in certain contexts.

The sustained GLP-1 release associated with Isomaltulose is beneficial for glycemic control[4]

[5].

Substrate Oxidation
The metabolic environment created by Isomaltulose, characterized by lower glycemia and

insulinemia, has a profound effect on substrate utilization, particularly the balance between fat

and carbohydrate oxidation. High insulin levels are known to suppress lipolysis and fat

oxidation.

By eliciting a lower insulin response, Isomaltulose promotes a metabolic shift towards higher fat

oxidation rates both at rest and during physical activity.[8] Conversely, high-GI carbohydrates

like maltose and sucrose lead to a rapid increase in carbohydrate oxidation and a suppression

of fat oxidation. One study found that during a 12-week weight loss intervention, a breakfast

containing Isomaltulose induced a significantly lower increase in the postprandial respiratory

quotient (RQ), indicating higher fat oxidation, compared to a sucrose-containing breakfast[9]

[10]. During exercise, the peak exogenous carbohydrate oxidation rate from Isomaltulose was

found to be significantly lower than that from sucrose (0.54 vs. 0.92 g/min ), which may spare

endogenous glycogen stores and promote fat utilization[11].

Table 2: Comparative Effects on Substrate Oxidation
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Parameter Isomaltulose
Maltose / High-GI
Comparators
(Sucrose)

Key Findings

Fat Oxidation

Increased or less

suppressed

postprandially.[8]

Suppressed

postprandially due to

high insulin.

Lower insulin levels

with Isomaltulose

permit higher rates of

fat oxidation.

Carbohydrate

Oxidation

Lower rate of

exogenous CHO

oxidation.[11]

Higher rate of CHO

oxidation.[11]

Slower glucose

delivery from

Isomaltulose results in

a lower immediate

CHO fuel supply.

Respiratory Quotient

(RQ)

Lower postprandial

increase.[9][10]

Higher postprandial

increase.

A lower RQ signifies a

greater reliance on fat

as an energy source.

Experimental Protocols
The findings presented in this guide are derived from randomized, double-blind, crossover

clinical trials, which are the gold standard for nutritional intervention studies.

Typical Protocol: Glycemic Response Study
Participants: Studies typically enroll healthy adults, individuals with impaired glucose

tolerance, or patients with type 2 diabetes.[12][13] Sample sizes often range from 10 to 20

participants per study group.

Pre-study Conditions: Participants are required to fast overnight (typically 10-12 hours) to

ensure baseline metabolic conditions.

Intervention: In a crossover design, each participant undergoes at least two separate trial

days. On each day, they consume a test beverage containing a standardized amount (e.g.,

50 grams) of either Isomaltulose or the comparator carbohydrate (e.g., maltose, sucrose)

dissolved in water[2][5].
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Data Collection:

A baseline (fasting) blood sample is taken before the beverage is consumed.

After consumption, further blood samples are collected at regular intervals (e.g., 15, 30,

45, 60, 90, 120, and 180 minutes)[3].

Blood samples are analyzed for plasma glucose, insulin, and often incretin hormones

(GLP-1, GIP).

Washout Period: A washout period of several days to a week separates the trial days to

ensure the effects of the first test substance do not carry over to the next trial.

Typical Protocol: Substrate Oxidation Study
This protocol follows the same principles as the glycemic response study but adds metabolic

monitoring via indirect calorimetry.

Intervention: Participants consume the test beverage as described above.

Data Collection:

In addition to blood sampling, participants rest under a ventilated hood or use a metabolic

cart, which measures oxygen consumption (VO2) and carbon dioxide production (VCO2).

These gas exchange measurements are taken at baseline and continuously or

intermittently after consumption.

The data are used to calculate the Respiratory Quotient (RQ = VCO2 / VO2) and the rates

of fat and carbohydrate oxidation.
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Caption: A typical experimental workflow for a crossover in vivo study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Isomaltulose (Palatinose): a review of biological and toxicological studies - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Isomaltulose – low blood glucose response scientifically established – Isomaltulose
[isomaltulose.org]

3. mdpi.com [mdpi.com]

4. sciencedaily.com [sciencedaily.com]

5. All Sugars Are Not Alike: Isomaltulose Better Than Table Sugar for People with Type2
Diabetes | DZD - Deutsches Zentrum für Diabetesforschung [dzd-ev.de]

6. tandfonline.com [tandfonline.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15380426?utm_src=pdf-body-img
https://www.benchchem.com/product/b15380426?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/12387299/
https://pubmed.ncbi.nlm.nih.gov/12387299/
https://isomaltulose.org/blood-sugar-management/low-blood-glucose/
https://isomaltulose.org/blood-sugar-management/low-blood-glucose/
https://www.mdpi.com/2072-6643/9/4/381
https://www.sciencedaily.com/releases/2016/02/160216111400.htm
https://www.dzd-ev.de/en/article/zucker-nicht-gleich-zucker-isomaltulose-fuer-typ-2-diabetiker-besser-geeignet-als-haushaltszucker
https://www.dzd-ev.de/en/article/zucker-nicht-gleich-zucker-isomaltulose-fuer-typ-2-diabetiker-besser-geeignet-als-haushaltszucker
https://www.tandfonline.com/doi/full/10.1080/10408398.2021.1895057
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15380426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. mdpi.com [mdpi.com]

8. researchgate.net [researchgate.net]

9. mdpi.com [mdpi.com]

10. Changes in Weight and Substrate Oxidation in Overweight Adults Following Isomaltulose
Intake During a 12-Week Weight Loss Intervention: A Randomized, Double-Blind, Controlled
Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Exogenous oxidation of isomaltulose is lower than that of sucrose during exercise in men
- PubMed [pubmed.ncbi.nlm.nih.gov]

12. Effect of Isomaltulose on Glycemic and Insulinemic Responses: A Systematic Review
and Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

13. Effect of Isomaltulose on Glycemic and Insulinemic Responses: A Systematic Review
and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Guide to the In Vivo Physiological
Effects of Isomaltulose and Maltose]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15380426#in-vivo-studies-comparing-the-
physiological-effects-of-isomaltulose-and-maltose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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